Vardenafil oxopiperazine

Description

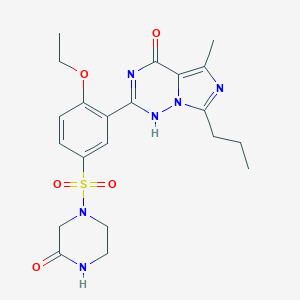

Structure

3D Structure

Properties

IUPAC Name |

2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O5S/c1-4-6-17-23-13(3)19-21(29)24-20(25-27(17)19)15-11-14(7-8-16(15)32-5-2)33(30,31)26-10-9-22-18(28)12-26/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,22,28)(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADSUUGYWVEDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNC(=O)C4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347796 | |

| Record name | Vardenafil oxopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448184-58-5 | |

| Record name | Vardenafil oxopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vardenafil oxopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARDENAFIL OXOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YF4KGF42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Formation Mechanisms of Vardenafil Oxopiperazine

Chemical Synthesis Routes for Vardenafil (B611638) Oxopiperazine

The deliberate synthesis of Vardenafil oxopiperazine is primarily undertaken for its use as a reference standard in analytical testing to ensure the purity of Vardenafil hydrochloride trihydrate. pharmaffiliates.comsimsonpharma.com The synthesis involves specific chemical reactions designed to yield the target molecule.

Condensation Reactions Utilizing Specific Precursors

The principal method for preparing this compound involves a condensation reaction between key starting materials. tandfonline.com

The synthesis of this compound is achieved through the condensation of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f] researchgate.netpharmaffiliates.comCurrent time information in Bangalore, IN.triazin-2-yl)-benzenesulfonyl chloride with oxopiperazine. tandfonline.com This reaction is typically performed in methanol. tandfonline.com The sulfonyl chloride functional group of the Vardenafil precursor is highly reactive towards the secondary amine of the oxopiperazine ring, leading to the formation of a sulfonamide bond and yielding the this compound molecule. tandfonline.comcymitquimica.com

Table 1: Reaction Components for this compound Synthesis

| Reactant | Role | Key Functional Group |

| 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f] researchgate.netpharmaffiliates.comCurrent time information in Bangalore, IN.triazin-2-yl)-benzenesulfonyl chloride | Vardenafil Precursor | Sulfonyl chloride (-SO₂Cl) |

| Oxopiperazine (Piperazin-2-one) | Reagent | Secondary amine (-NH-) |

| Methanol | Solvent | - |

This table summarizes the key reactants and their roles in the condensation reaction to form this compound.

The reagent oxopiperazine (also known as piperazin-2-one) can be synthesized through the condensation of ethyl chloroacetate (B1199739) with a large excess of ethylenediamine. oup.com The process involves an initial substitution reaction followed by cyclization, which can occur upon heating to remove the excess ethylenediamine. oup.com Alternative methods may involve different starting materials and reaction conditions to achieve the same piperazinone ring structure. google.com

Elucidation of this compound Formation as an Impurity

The presence of this compound is a concern in the large-scale manufacturing of Vardenafil hydrochloride trihydrate. Its identification and control are mandated by regulatory bodies to ensure the safety and quality of the drug product. google.com

Identification During Bulk Drug Synthesis of Vardenafil Hydrochloride Trihydrate

This compound has been identified as one of several related substances, or impurities, that can form during the bulk synthesis of Vardenafil hydrochloride trihydrate. researchgate.nettandfonline.comtandfonline.com Along with other impurities like Vardenafil dimer and Vardenafil N-oxide, its presence is monitored using advanced analytical techniques such as liquid chromatography. researchgate.nettsijournals.com The characterization of these impurities is crucial for developing methods to control their levels in the final drug substance. tandfonline.com

Influence of Reaction Conditions on Impurity Generation

The formation of this compound as an impurity is directly linked to the reaction conditions and the purity of the reagents used in the synthesis of Vardenafil. The standard synthesis of Vardenafil involves the amidation of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f] researchgate.netpharmaffiliates.comCurrent time information in Bangalore, IN.triazin-2-yl)-benzenesulfonyl chloride with N-ethylpiperazine. google.comquickcompany.in

The generation of the oxopiperazine impurity likely arises from a competitive side reaction where the sulfonyl chloride intermediate reacts with oxopiperazine instead of the intended N-ethylpiperazine. tandfonline.com This can occur if oxopiperazine is present as a contaminant in the N-ethylpiperazine starting material. The reaction conditions, such as temperature, solvent, and the presence of a base, are optimized for the primary reaction with N-ethylpiperazine, but can inadvertently facilitate the formation of the impurity if oxopiperazine is present. quickcompany.in Therefore, controlling the purity of the N-ethylpiperazine reagent is a critical factor in minimizing the formation of this compound.

Analytical Methodologies for the Detection and Characterization of Vardenafil Oxopiperazine

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing vardenafil (B611638) oxopiperazine, providing the necessary separation from the active pharmaceutical ingredient (vardenafil) and other related substances or matrix components. The choice of technique depends on the analytical objective, ranging from rapid screening to comprehensive quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the assay and determination of related substances in bulk drug manufacturing and pharmaceutical formulations. Reversed-phase HPLC (RP-HPLC) methods are typically employed for the analysis of vardenafil and its impurities, including vardenafil oxopiperazine. These methods are designed to be stability-indicating, meaning they can resolve the main compound from its degradation products and process-related impurities.

A typical RP-HPLC method for analyzing vardenafil-related substances would utilize a C18 stationary phase. For instance, one method specifies an Agilent C18 column (250 × 4.6 mm, 5 μm) with a column temperature maintained at 35°C google.com. The mobile phase often consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, delivered isocratically or as a gradient. A common mobile phase composition is a mixture of 0.1% orthophosphoric acid and acetonitrile in an 80:20 ratio ijper.org. Detection is commonly performed using a UV detector, with wavelengths set around 245 nm to 300 nm, where the chromophores of vardenafil and its analogs exhibit significant absorbance google.comresearchgate.net. The flow rate is generally maintained around 1.0 mL/min google.comijper.org. The validation of such methods according to International Council for Harmonisation (ICH) guidelines ensures they are accurate, precise, specific, and robust for their intended purpose researchgate.net.

Table 1: Typical HPLC Parameters for Analysis of Vardenafil and Related Substances

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | google.com |

| Mobile Phase | 0.1% Orthophosphoric Acid & Acetonitrile (80:20 v/v) | ijper.org |

| Flow Rate | 1.0 mL/min | google.com |

| Detection | UV at 245 nm | google.com |

| Column Temp. | 35 °C | google.com |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. These benefits are achieved by using columns packed with sub-2 µm particles. UHPLC is particularly valuable for the rapid screening of multiple PDE-5 inhibitors and their analogs in complex matrices like herbal supplements.

One validated UHPLC method for the separation of nine PDE-5 inhibitors, including vardenafil, uses an Acquity BEH Shield RP18 column (100 mm x 2.1 mm, 1.7 µm particle size). This method employs a gradient elution with a mobile phase consisting of 10 mM ammonium formate buffer (pH 3.5) and acetonitrile, achieving separation in less than 4.5 minutes. Such speed makes it highly suitable for high-throughput screening. When coupled with mass spectrometry, UHPLC provides a powerful tool for confirming the identity of detected compounds.

High-Performance Thin-Layer Chromatography (HPTLC) serves as a cost-effective and efficient method for the preliminary screening of adulterants in dietary supplements. For the analysis of PDE-5 inhibitors, chromatographic separation is typically performed on silica gel 60F254 plates google.com. A common mobile phase used is a mixture of ethyl acetate, toluene, methanol, and ammonia in a volume ratio of 50:30:20:0.5 google.com.

While this HPTLC method has proven suitable for detecting compounds like sildenafil (B151) and tadalafil (B1681874), its sensitivity can be a limitation for certain analogs google.com. In studies analyzing adulterated supplements, this compound was not identified by the HPTLC method. However, its presence was later confirmed in the same samples using the more sensitive UHPLC-HRMS-MS technique google.comscirp.org. This suggests that the concentration of this compound in those particular samples was below the HPTLC method's limit of detection, highlighting the importance of using orthogonal and more sensitive methods for confirmation google.com.

Spectrometric and Spectroscopic Characterization

While chromatographic techniques separate this compound from other components, mass spectrometry (MS) provides definitive identification and structural information based on the mass-to-charge ratio (m/z) of the compound and its fragments.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a principal technique for the characterization and trace-level investigation of PDE-5 inhibitors and their analogs researchgate.net. This method offers high sensitivity and selectivity, making it ideal for detecting low levels of this compound in various matrices. The analysis is often performed using a multiple reaction monitoring (MRM) mode, which enhances specificity and allows for accurate quantification.

For analysis, mobile phases typically consist of 5.0 mM ammonium formate with 0.1% formic acid in water (Phase A) and methanol (Phase B), run in a gradient elution scirp.org. The electrospray ionization (ESI) source is generally operated in positive mode, as vardenafil and its analogs readily form protonated molecules [M+H]⁺. A UPLC-MS/MS method developed for the target screening of 90 different PDE-5 inhibitors demonstrated the power of this technique for broad-based screening in dietary supplements uliege.be.

For unambiguous confirmation and for non-targeted analysis to find novel or unexpected analogs, UHPLC coupled with High-Resolution Mass Spectrometry (HRMS-MS) is the gold standard. Instruments like Quadrupole Time-of-Flight (QTOF) or Q-Orbitrap provide high-accuracy mass measurements for both the precursor ion and its fragment ions, allowing for the confident determination of the elemental composition and identification of unknown compounds ijper.orgphenomenex.com.

This technique has been successfully used to confirm the presence of this compound in dietary supplements where HPTLC screening failed to detect it scirp.org. An untargeted approach using a variable data-independent acquisition (vDIA) mode can be applied for comprehensive screening scirp.org. A high-throughput UHPLC-HRMS method for screening 300 drugs in functional milk powder identified this compound based on its specific retention time and mass spectrometric data ijper.org. The presumptive identification of compounds without available reference standards often relies on comparing the fragmentation patterns of the unknown substance with those of known parent compounds like vardenafil scirp.org.

Table 2: UHPLC-HRMS-MS Identification Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₂₁H₂₆N₆O₅S | ijper.org |

| Adduct | [M+H]⁺ | ijper.org |

| Precursor Ion (m/z) | 475.1758 | ijper.org |

| Major Fragment Ion (m/z) | 312.1646 | ijper.org |

| Retention Time (min) | 9.81 | ijper.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the definitive structural elucidation of vardenafil and its related impurities, including this compound. Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise molecular structure can be determined by analyzing the chemical environment of each proton and carbon atom.

The process involves dissolving a purified sample of the impurity in a deuterated solvent, such as dimethylsulfoxide-d6 (DMSO-d6), and analyzing it using a high-frequency NMR spectrometer. jfda-online.comnifdc.org.cn

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons in the molecule and their neighboring environments. For a vardenafil-related structure, this would include characteristic signals for aromatic protons, methylene groups of the ethyl and propyl chains, and signals corresponding to the piperazine ring. nih.govresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (e.g., alkyl, aromatic, carbonyl). researchgate.netnih.gov

2D NMR Techniques: To assemble the complete structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques establish connectivity between protons and carbons, allowing for the unambiguous assignment of the molecular framework. jfda-online.com For instance, HMBC is crucial for identifying long-range correlations that piece together different fragments of the molecule.

The collective data from these NMR experiments allows for the complete structural confirmation of impurities like this compound. jfda-online.com

Table 1: Representative NMR Data for Vardenafil Analog Structure Elucidation

This table illustrates the types of signals observed in NMR spectra for vardenafil-related compounds, based on published data for analogs. Specific chemical shifts (δ) for this compound would require direct experimental analysis.

| Signal Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Significance |

| Aromatic Protons | 7.0 - 8.0 | 110 - 160 | Confirms the substituted phenyl ring structure. nih.govresearchgate.net |

| Methylene Protons | 2.0 - 4.5 | 20 - 70 | Corresponds to the ethyl and propyl side chains. nih.govresearchgate.net |

| Piperazine Protons | 2.4 - 3.0 | 40 - 55 | Identifies the protons on the piperazine ring structure. nih.gov |

| Methyl Protons | 0.9 - 2.5 | 10 - 25 | Relates to the terminal methyl groups on the side chains. nih.gov |

| Carbonyl Carbon | N/A | ~162 | Characteristic signal for the C=O group in the triazinone ring. nih.gov |

Specific Spectral Characteristics for this compound Identification

Beyond NMR, mass spectrometry (MS) is a key analytical tool for the identification of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition. ijpsr.com Tandem mass spectrometry (MS/MS) further fragments the molecule to produce a characteristic pattern that serves as a structural fingerprint. mzcloud.org

This compound is an impurity formed during the synthesis of vardenafil. tandfonline.com Its identification relies on distinguishing its spectral properties from the active pharmaceutical ingredient and other related substances.

Table 2: Key Identifiers for this compound

| Identifier | Value | Source |

| Systematic Name | 2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f] nih.govscirp.orgijper.orgtriazin-4-one | mzcloud.org |

| Molecular Formula | C21H26N6O5S | pharmaffiliates.com |

| Molecular Weight | 474.53 | pharmaffiliates.com |

| CAS Number | 448184-58-5 | pharmaffiliates.com |

Method Development and Validation for Impurity Profiling

Development of Analytical Methods for Quality Control (QC) Applications

For routine quality control, rapid and reliable analytical methods are required to detect and quantify impurities like this compound in bulk drug substances and pharmaceutical dosage forms. scirp.org Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques developed for this purpose. ijpsr.comijper.org

The primary objective of method development is to achieve effective chromatographic separation of vardenafil from all its potential process and degradation impurities. scirp.org Key aspects of method development include:

Column Selection: A C18 stationary phase is frequently used to achieve successful separation. scirp.org

Mobile Phase Optimization: The mobile phase typically consists of a buffer (e.g., 20 mM Ammonium bicarbonate) and an organic solvent like acetonitrile. The pH of the buffer and the gradient program are carefully optimized to ensure adequate resolution between all peaks. scirp.org

Detector Settings: Ultraviolet (UV) detection is commonly employed, with a wavelength set to capture all relevant compounds, often around 210 nm. scirp.org

These developed methods are essential for monitoring the purity of vardenafil during its synthesis and in the final product. axios-research.com

Validation of Analytical Methods for Abbreviated New Drug Applications (ANDA)

Before a method can be used for routine QC or for data submission in an Abbreviated New Drug Application (ANDA), it must be rigorously validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines. ijpsr.com Validation demonstrates that the analytical method is suitable for its intended purpose. The validation process assesses several key parameters:

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including other impurities and degradants. ijper.org

Linearity: This is the ability to produce test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r value) greater than 0.999 is typically required. scirp.org

Precision: Assessed at different levels (repeatability and intermediate precision), this measures the closeness of agreement between a series of measurements. The relative standard deviation (%RSD) is generally expected to be within 2.0%. scirp.org

Accuracy: This measures the agreement between the value found and an accepted reference value. It is often determined by recovery studies, with typical acceptance criteria between 98% and 102%. scirp.org

Robustness: The method's reliability is tested by deliberately varying parameters like mobile phase composition, pH, and flow rate to ensure it remains unaffected by minor changes. ijpsr.com

Stability: The stability of the sample solutions and mobile phase is evaluated over a period (e.g., 48 hours) to ensure consistent results during routine analysis. scirp.org

Table 3: Summary of Validation Parameters for Vardenafil Impurity Methods

| Parameter | Typical Acceptance Criteria | Purpose |

| Linearity (r) | > 0.999 | Confirms proportional response to concentration. scirp.org |

| Precision (%RSD) | < 2.0% | Ensures consistency and reproducibility of results. scirp.org |

| Accuracy (% Recovery) | 98.0% - 102.5% | Demonstrates the method's truthfulness. scirp.org |

| Resolution (Rs) | > 2.0 | Ensures separation between adjacent impurity peaks. scirp.org |

Establishing Detection and Quantification Limits for this compound

A critical part of method validation is determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

These limits define the sensitivity of the analytical method. For impurity profiling, the method must be sensitive enough to quantify impurities at levels required by regulatory agencies. While specific LOD and LOQ values for this compound are established during the validation of a specific method, published studies on vardenafil and its analogs provide representative data on the sensitivity that can be achieved. For instance, UPLC methods have demonstrated the capability to detect vardenafil impurities at levels as low as 0.25 µg/mL. scirp.org Other high-sensitivity LC-MS/MS methods have achieved even lower detection limits for vardenafil in various biological matrices. japsonline.combts.govwestminster.ac.uk

Table 4: Examples of Achieved Detection and Quantification Limits for Vardenafil and Related Analogs

| Compound | Matrix | Method | LOD | LOQ |

| Vardenafil Impurities | Bulk Drug | UPLC | N/A | 0.25 µg/mL scirp.org |

| Vardenafil | Rat Urine | HPLC-MS | 5 ng/mL | 7 ng/mL japsonline.com |

| Vardenafil | Postmortem Specimens | LC/MS/MS | 0.19 ng/mL | 0.39 ng/mL bts.govwestminster.ac.uk |

| Vardenafil Analog | Healthcare Product | Quantitative Method | 3 mg/kg | 10 mg/kg researchgate.net |

Pharmacological and Toxicological Assessment of Vardenafil Oxopiperazine As an Impurity/analog

Detection and Significance in Adulterated Products

The proliferation of so-called "natural" or "herbal" dietary supplements, especially for sexual enhancement, has been accompanied by a widespread and dangerous trend of adulteration with undeclared synthetic pharmaceutical ingredients. nih.govuspharmacist.com These products are often marketed as safe, over-the-counter alternatives to approved prescription drugs, yet frequently contain potent active compounds and their analogs. nih.govmedicalnewstoday.com

Regulatory and research bodies have consistently found that a significant percentage of sexual enhancement supplements are tainted with PDE5 inhibitors or their structural analogs. medscape.comnih.gov While sildenafil (B151) and tadalafil (B1681874) are common adulterants, analogs of vardenafil (B611638) have also been identified in these illicit products. sci-hub.stresearchgate.net These analogs are often the result of slight chemical modifications to the parent drug structure, likely intended to evade detection by routine analytical methods. researchgate.netchemistryviews.org

Studies analyzing tainted supplements have revealed a concerning prevalence of adulteration. One analysis of products marketed for sexual enhancement found that over 81% contained sildenafil or its analogs. medscape.com Another survey reported that 61% of 150 dietary supplements purchased online were adulterated with PDE5 inhibitors, with a significant portion containing structurally modified analogs rather than the approved parent drugs. sci-hub.st Vardenafil oxopiperazine, as a known vardenafil impurity, falls into this category of compounds that may be present in such adulterated products. pharmaffiliates.comsaitraders.co.in The U.S. Food and Drug Administration (FDA) maintains a database of hundreds of tainted supplements found to contain undeclared and potentially harmful drug ingredients. uspharmacist.comnews-medical.net

| Study/Report Finding | Percentage of Adulterated Products | Common Adulterants Noted | Source |

|---|---|---|---|

| Analysis of supplements from U.S. metropolitan areas | 81% contained PDE5-inhibitor ingredients | Sildenafil, Tadalafil, and/or their analogs | nih.gov |

| FDA database analysis (2007-2016) | 45.5% of all tainted supplements were for sexual enhancement | Sildenafil, Tadalafil, Vardenafil, Sibutramine, Dapoxetine | medscape.comnih.gov |

| Survey of supplements purchased online | 61% contained PDE5 inhibitors | Sildenafil, Tadalafil, Vardenafil, and their analogs | sci-hub.st |

| Study on supplements in Singapore | 77% contained undeclared pharmaceuticals | Not specified | nih.gov |

The presence of undeclared compounds like this compound in dietary supplements poses a significant threat to public health. nih.govnih.gov Consumers are unknowingly exposed to potent pharmaceuticals without medical supervision, which can lead to severe adverse health effects. medscape.com

Key public health risks include:

Interaction with Other Medications: PDE5 inhibitors are contraindicated in patients taking nitrate (B79036) medications for heart conditions, as the combination can cause a life-threatening drop in blood pressure (hypotension). nih.govwikipedia.org Unsuspecting consumers with cardiovascular disease are at high risk.

Unknown Potency and Purity: The pharmacology and toxicology of unapproved analogs are often uncharacterized. sci-hub.stresearchgate.net The amount of the active ingredient can vary wildly between products or even batches, indicating a lack of quality control during manufacturing. nih.gov Some products have been found to contain doses exceeding the highest approved strength of the legitimate pharmaceutical. nih.gov

Absence of Safety Information: Adulterated products lack the necessary warnings, contraindications, and information on potential side effects that are required for approved prescription medications. nih.govwikipedia.org

Delayed Medical Treatment: Individuals may turn to these supplements instead of seeking proper medical diagnosis and treatment for underlying conditions such as erectile dysfunction, which can be an early indicator of cardiovascular disease or diabetes. nih.gov

Potential Pharmacological Activity as a Vardenafil Analog

As a structural analog of vardenafil, this compound is presumed to act as a PDE5 inhibitor. nih.govcalounictvizelinka.cz The mechanism of action for this class of drugs involves blocking the PDE5 enzyme, which is responsible for degrading cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum. globalrx.comdrugbank.com By inhibiting this enzyme, cGMP levels increase, leading to smooth muscle relaxation and increased blood flow to the penis. nih.gov

Specific in-vitro studies quantifying the PDE5 inhibitory potency (e.g., IC50 value) of this compound are not detailed in the available scientific literature. The pharmacological profiles of such undeclared analogs are often completely unknown. nih.gov However, the parent compound, vardenafil, is a highly potent and selective PDE5 inhibitor. nih.govnih.gov Preclinical studies have established that vardenafil inhibits human PDE5 with an IC50 of 0.7 nM. nih.gov Given its structural similarity, it is hypothesized that this compound possesses PDE5 inhibitory activity, though its precise potency relative to vardenafil has not been publicly documented.

While direct data for this compound is unavailable, a comparison with vardenafil and its main active metabolite, M1 (N-desethylvardenafil), provides insight into how molecular structure modifications affect pharmacological activity.

| Compound | Known PDE5 Inhibitory Potency | Notes |

|---|---|---|

| Vardenafil | High (IC50 = 0.7 nM) | Parent drug, potent and selective PDE5 inhibitor. nih.govnih.gov |

| M1 (N-desethylvardenafil) | 28% of Vardenafil's potency | Major active metabolite of vardenafil. nih.govdrugbank.com |

| This compound | Not established in available literature | Presumed to have PDE5 inhibitory activity due to structural similarity. |

Quality Control and Regulatory Implications of Vardenafil Oxopiperazine

Importance in Analytical Method Development and Validation for Vardenafil (B611638)

The availability of a pure, well-characterized Vardenafil oxopiperazine reference standard is fundamental to the development and validation of analytical methods for Vardenafil. synzeal.comsynzeal.com Regulatory bodies, such as the International Conference on Harmonisation (ICH), mandate that analytical procedures for drug substances and products are validated to prove their suitability for their intended purpose. fda.govfda.gov

This compound is used to:

Establish Specificity: The primary goal of an impurity detection method is to separate the impurities from the API and from each other. During method development, particularly for techniques like High-Performance Liquid Chromatography (HPLC), the this compound reference standard is used to confirm that the analytical method can resolve it from the Vardenafil peak. saapjournals.orgajprr.com This ensures that the measurement of the API is not skewed by the presence of the impurity and that the impurity itself can be accurately quantified.

Determine Accuracy and Precision: Validation protocols require demonstrating the accuracy (closeness to the true value) and precision (repeatability) of the method. ijper.org Known concentrations of the this compound standard are spiked into samples of the drug substance or product and then analyzed. The recovery of the standard is measured to establish accuracy, while repeated measurements determine the method's precision.

Define Sensitivity: The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the lowest concentration of an impurity the method can reliably detect and measure, respectively. ajprr.comjapsonline.com Serial dilutions of the this compound reference standard are used to experimentally determine these thresholds, ensuring the method is sensitive enough to control the impurity at the required low levels.

A typical analytical method validation for Vardenafil would include the parameters outlined in the table below, with this compound serving as a key component in establishing these performance characteristics.

| Parameter | Description | Role of this compound Standard |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Used to demonstrate resolution from the main Vardenafil peak. |

| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | A calibration curve is generated using various concentrations of the standard. |

| Accuracy | The closeness of test results to the true value. | Measured by spiking the drug substance with a known amount of the standard and calculating recovery. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Assessed by performing multiple analyses of a homogenous sample spiked with the standard. |

| LOD/LOQ | The lowest amount of analyte that can be detected/quantified with suitable precision and accuracy. | Determined by analyzing progressively lower concentrations of the standard. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The separation and quantification of the standard are monitored while varying conditions like pH or flow rate. |

Role in Quality Control Procedures for Bulk Drug and Finished Pharmaceutical Products

In the routine quality control (QC) of Vardenafil, the this compound reference standard is indispensable for ensuring product purity and compliance with specifications. synzeal.comusp.org

Bulk Drug (API) Testing: Before the Vardenafil API is formulated into tablets, each batch must be tested for purity. The validated analytical method is used to quantify the level of this compound. tandfonline.com The result is then compared against the acceptance criteria outlined in the drug substance specification, which are set based on regulatory guidelines. fda.gov This ensures that only API batches meeting the stringent purity requirements are released for manufacturing.

Finished Product Testing: Quality control extends to the finished pharmaceutical product (e.g., Vardenafil tablets). The tablets are tested at the time of release and as part of stability studies. These tests confirm that the level of this compound has not increased during the manufacturing process or upon storage. fda.gov Such testing is crucial as impurities can sometimes arise from the degradation of the drug substance due to interactions with excipients or exposure to environmental factors like heat and humidity. magtechjournal.com

Strategic Importance in Drug Development and Lifecycle Management

The control of impurities is a critical component throughout the lifecycle of a pharmaceutical product, from early development to post-market surveillance. nih.gov this compound, as a known impurity, holds strategic importance in this process.

During drug development, the identification and synthesis of potential impurities like this compound are prioritized. tandfonline.comtandfonline.com This allows for early development of analytical methods and provides a basis for setting impurity acceptance criteria. For generic drug manufacturers seeking an Abbreviated New Drug Application (ANDA), demonstrating control of specified impurities like this compound is a core regulatory requirement. synzeal.com The availability of a reference standard is essential for compiling the chemistry, manufacturing, and controls (CMC) section of the regulatory submission.

Throughout the product's commercial life, consistent monitoring of this compound provides an indicator of process consistency and control. Any unexpected increase in its levels could signal a deviation in the manufacturing process of the bulk drug, triggering an investigation to identify and rectify the root cause. This continuous verification is a key principle of modern pharmaceutical lifecycle management.

Future Research Directions in Impurity Profiling and Control

The field of pharmaceutical analysis is continually evolving, and future research concerning this compound and other impurities will likely focus on several key areas:

Advanced Analytical Techniques: While HPLC is a workhorse for impurity analysis, there is a trend towards developing even more sensitive and rapid methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS). nih.govnih.gov These techniques could allow for the detection and quantification of impurities at trace levels, providing a more comprehensive impurity profile.

Mechanism of Formation Studies: Further investigation into the precise chemical reaction pathways that lead to the formation of this compound during Vardenafil synthesis could provide valuable insights. A deeper understanding of these mechanisms would enable chemists to optimize reaction conditions to minimize or eliminate the formation of this impurity, leading to a cleaner and more efficient manufacturing process.

Application of Quality by Design (QbD): The QbD framework involves designing manufacturing processes with a predefined understanding of how process parameters affect final product quality. Future work could involve applying QbD principles to the Vardenafil synthesis process, systematically studying the factors that influence the formation of this compound to establish a robust design space that ensures impurity levels remain consistently low.

In Silico Toxicity Assessments: Advances in computational toxicology could be used to predict the potential toxicity of impurities. While this compound is a known and controlled impurity, applying these predictive models can help in the risk assessment of any newly discovered trace impurities, guiding decisions on which impurities require the most stringent control.

Q & A

Q. What are the primary synthetic pathways and characterization methods for Vardenafil oxopiperazine?

this compound is synthesized as a byproduct during the production of vardenafil hydrochloride trihydrate. Key steps involve monitoring reaction conditions (e.g., pH, temperature) to minimize impurity formation. Characterization employs:

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (C21H26N6O5S; MW 474.54) .

- Nuclear magnetic resonance (NMR) to resolve structural features like the oxopiperazine ring and sulfonyl group .

- High-performance liquid chromatography (HPLC) with UV detection for purity assessment, validated per AOAC SMPR 2014.011 guidelines .

Q. How is this compound identified in PDE-5 inhibitor analyses?

Standardized protocols include:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective detection in complex matrices (e.g., dietary supplements).

- Reference standards with CAS 448184-58-5 to confirm retention times and fragmentation patterns .

- System suitability tests to ensure method robustness, including precision (<2% RSD) and specificity (no co-elution with sildenafil or tadalafil) .

Advanced Research Questions

Q. What experimental design strategies optimize the quantification of this compound in PDE-5 inhibitor studies?

- Box-Behnken designs are used to model multifactorial interactions (e.g., mobile phase composition, column temperature) and predict optimal LC-MS conditions .

- Uncertainty profiling evaluates method accuracy across concentration ranges (e.g., 0.1–10 µg/mL), with risk assessments for false positives/negatives .

- Cross-validation against orthogonal techniques (e.g., differential scanning calorimetry) ensures reproducibility in impurity quantification .

Q. How do structural modifications of oxopiperazine derivatives influence PDE-5 binding kinetics?

- Computational docking studies (e.g., Rosetta software) model interactions between the oxopiperazine helix and PDE-5’s catalytic domain. Key residues (e.g., Gln817, Val782) are targeted to assess steric and electronic effects .

- Surface plasmon resonance (SPR) measures binding affinity (KD) changes when substituting the oxopiperazine moiety with analogs (e.g., oxoacetic acid) .

- Mutagenesis assays validate predicted binding sites, with IC50 shifts indicating critical interaction points .

Q. How can researchers resolve contradictions in impurity profile data across studies?

- Meta-analysis frameworks aggregate data from AOAC-compliant studies, controlling for variables like sample preparation (e.g., extraction solvents) and instrument calibration .

- Robust statistical tools (e.g., Grubbs’ test) identify outliers in inter-laboratory comparisons, ensuring consensus on impurity thresholds .

- Spectral libraries (e.g., mzCloud) cross-reference fragmentation patterns to distinguish this compound from isobaric compounds like pseudovardenafil .

Methodological Guidance

Q. What frameworks guide hypothesis generation for oxopiperazine-based drug discovery?

- PICO framework :

- FINER criteria : Ensure hypotheses are Feasible (in vitro models), Novel (uncharted SAR regions), and Relevant (therapeutic ED applications) .

Q. How should researchers address limitations in oxopiperazine stability studies?

- Forced degradation assays under stress conditions (heat, light, pH extremes) identify degradation pathways.

- Accelerated stability testing (40°C/75% RH) monitors impurity formation over time, with kinetic modeling to predict shelf-life .

- Multivariate analysis (e.g., PCA) isolates critical degradation factors, informing formulation adjustments .

Data Reporting Standards

Q. What are the essential elements for reporting this compound data in peer-reviewed journals?

- Structural verification : Include HRMS, NMR (1H/13C), and IR spectra in supplemental materials .

- Analytical validation : Detail precision (intra-day/inter-day), accuracy (spike-recovery), and LOQ/LOD values per AOAC guidelines .

- Ethical compliance : Disclose synthetic routes and safety data (e.g., genotoxicity assays) for regulatory alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.